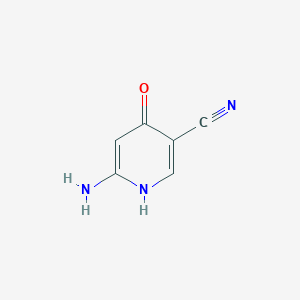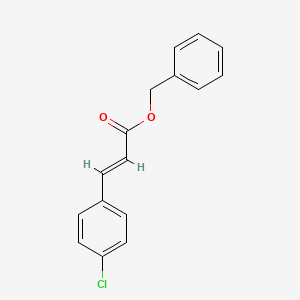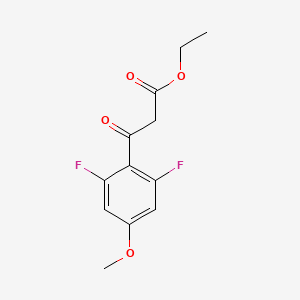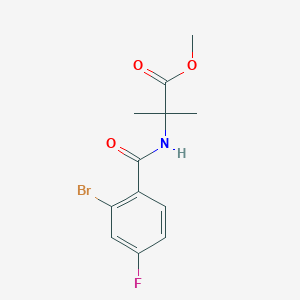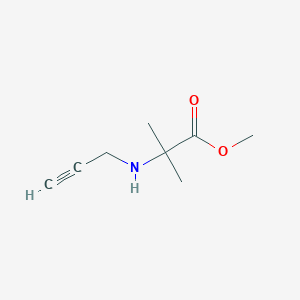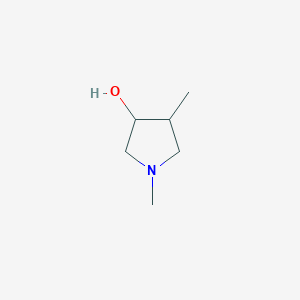
1,4-Dimethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for regio- and stereoselective synthesis of the pyrrolidine ring . Another method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The compound is often produced in bulk for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethylpyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LAH) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethylpyrrolidin-3-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpyrrolidin-3-ol: A similar compound with slight structural differences, often used in similar applications.
Pyrrolidine: The parent compound, widely used in medicinal chemistry and organic synthesis.
Pyrrolidinone: Another derivative with different functional groups, used in various chemical reactions.
Uniqueness
1,4-Dimethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-3-7(2)4-6(5)8/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
HXJHQHHJIQEZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


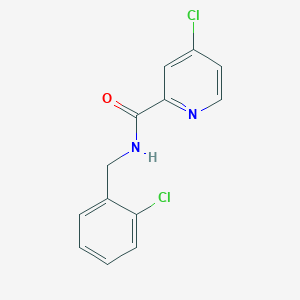
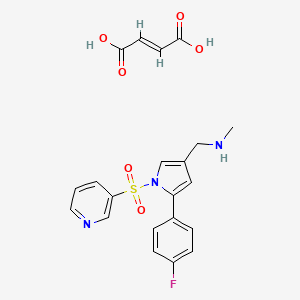
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
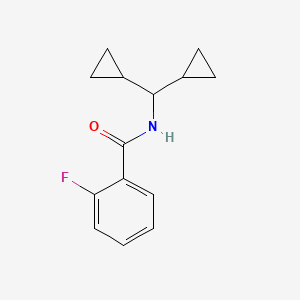
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
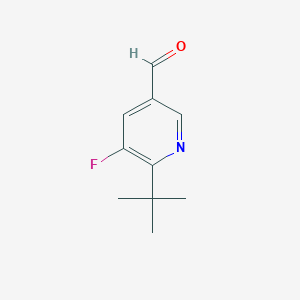
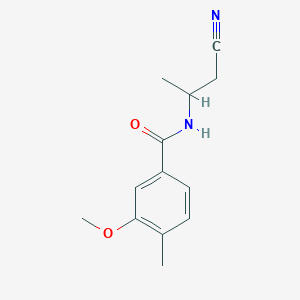
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
